BenchChemオンラインストアへようこそ!

2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde

Physicochemical Differentiation Drug-likeness Aldehyde Reactivity

2-tert-Butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde (CAS 910442-89-6, molecular formula C₂₀H₁₉FN₂O₂, MW 338.38 g/mol) is a multifunctional indole-3-carbaldehyde derivative bearing a tert-butyl group at the 2-position, a 3-formyl substituent, and a 7-(2-fluoro-4-formylphenyl)amino moiety. It is offered as a research chemical with a certified purity specification of NLT 98%.

Molecular Formula C20H19FN2O2
Molecular Weight 338.4 g/mol
Cat. No. B13110783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde
Molecular FormulaC20H19FN2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C2=C(N1)C(=CC=C2)NC3=C(C=C(C=C3)C=O)F)C=O
InChIInChI=1S/C20H19FN2O2/c1-20(2,3)19-14(11-25)13-5-4-6-17(18(13)23-19)22-16-8-7-12(10-24)9-15(16)21/h4-11,22-23H,1-3H3
InChIKeyVVUOQSDHGDWENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde: Structural Profile and Procurement Baseline (CAS 910442-89-6)


2-tert-Butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde (CAS 910442-89-6, molecular formula C₂₀H₁₉FN₂O₂, MW 338.38 g/mol) is a multifunctional indole-3-carbaldehyde derivative bearing a tert-butyl group at the 2-position, a 3-formyl substituent, and a 7-(2-fluoro-4-formylphenyl)amino moiety . It is offered as a research chemical with a certified purity specification of NLT 98% . The compound belongs to the broader 2-substituted indole-3-carbaldehyde class, which has been extensively studied for antimitotic, kinase-inhibitory, and antiproliferative activities [1]. However, no published peer-reviewed studies or patents were identified that feature this exact compound as a primary subject of biological evaluation.

Why Generic Indole-3-Carbaldehyde Substitution Is Inadequate for the Scientific Procurement of 2-tert-Butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde


Generic indole-3-carbaldehyde (CAS 487-89-8) or simpler 2-alkyl-substituted analogs (e.g., 2-tert-butyl-1H-indole-3-carbaldehyde, CAS 29957-81-1, LogP ~3.28 ) lack the 7-position anilino substituent that is critical for kinase selectivity profiles. Published Novartis research on Syk inhibitors demonstrated that replacement of a standard aniline with a 7-aminoindole substituent conferred good kinase selectivity and eliminated hERG channel inhibition (compounds 3b, 10c) [1]. The 2-fluoro-4-formylphenylamino group at C-7 in the target compound introduces a dual-aldehyde architecture (C-3 carbaldehyde + 4-formyl on the aniline ring) and a metabolically relevant fluorine atom, features absent in simpler indole-3-carbaldehydes. This substitution pattern is structurally distinct from the heavily studied 2-phenylindole-3-carbaldehyde antimitotic series (IC₅₀ = 5–20 nM in MDA-MB-231 [2]) and cannot be functionally mimicked by unsubstituted or mono-substituted alternatives.

Quantitative Differentiation Evidence Guide for 2-tert-Butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde Procurement Decisions


Dual-Aldehyde Architecture: Quantitative CLogP and H-Bond Acceptor Differentiation vs. Mono-Aldehyde Indole-3-Carbaldehydes

The target compound possesses two aldehyde groups (C-3 carbaldehyde and 4-formyl on the aniline ring at C-7), distinguishing it from the majority of commercially available indole-3-carbaldehydes which bear only a single aldehyde. The closest mono-aldehyde comparator, 2-tert-butyl-1H-indole-3-carbaldehyde (CAS 29957-81-1, MW 201.26, LogP 3.28, 1 H-bond acceptor ), has only one reactive carbonyl. The target compound (MW 338.38, estimated CLogP ~4.2–4.8, 4 H-bond acceptors) offers two chemically distinct aldehyde environments: the C-3 carbaldehyde (vinylogous amide-like, conjugated to the indole π-system) and the 4-formylphenyl group (electron-deficient aromatic aldehyde, deshielded by the ortho-fluorine). This dual-aldehyde design enables sequential orthogonal derivatization strategies (e.g., hydrazone formation at one site, reductive amination at the other) that are not accessible with mono-aldehyde analogs [1].

Physicochemical Differentiation Drug-likeness Aldehyde Reactivity

7-Position Anilino Substitution: Evidence from Syk Kinase Inhibitor Literature on Kinase Selectivity and hERG Safety Differentiation

The 7-[(2-fluoro-4-formylphenyl)amino] substituent on the indole core of the target compound is structurally related to the 7-aminoindole motif described in Novartis Syk inhibitor research. Thoma et al. (2014) demonstrated that replacing a standard aniline with a 7-aminoindole substituent in two distinct chemical series yielded derivatives with good kinase selectivity, cellular IC₅₀ < 100 nM in Syk enzymatic assays, maintained potency in the presence of blood (IC₅₀ < 500 nM), and eliminated hERG channel inhibition (compounds 3b, 10c) [1]. In contrast, the corresponding aniline-bearing precursors exhibited hERG inhibition and poorer selectivity profiles. While the target compound is not a direct Syk inhibitor and has not been profiled in these assays, the 7-position anilino architecture is the key structural determinant associated with this selectivity/safety differentiation. Simpler indole-3-carbaldehydes lacking a 7-amino substituent (e.g., 2-phenylindole-3-carbaldehyde or 2-tert-butyl-1H-indole-3-carbaldehyde) lack this feature entirely.

Kinase Selectivity hERG Liability 7-Aminoindole Scaffold

Certified Purity Specification (NLT 98%) vs. Common Research-Grade Indole-3-Carbaldehydes: Procurement Quality Assurance Differentiation

The target compound is supplied with a certified purity of NLT 98% as specified by the vendor MolCore (Product No. MC741601), with the product described as conforming to ISO certification systems suitable for global pharmaceutical R&D and quality control requirements . While many generic indole-3-carbaldehydes (e.g., CAS 487-89-8) are also offered at 98% purity, the target compound's specification includes traceability to CAS 910442-89-6 and supporting documentation suitable for regulated research environments. In contrast, structurally simpler analogs such as 2-tert-butyl-1H-indole-3-carbaldehyde (CAS 29957-81-1) are often offered at 95–97% purity from multiple vendors with variable documentation standards . For procurement in medicinal chemistry campaigns where impurities can confound biological assay results, the NLT 98% specification with ISO-compliant documentation provides a defined quality floor.

Chemical Purity Quality Assurance Procurement Specification

Fluorine Substitution at the 2-Position of the Aniline Ring: Potential Metabolic Stability Advantage Over Non-Fluorinated 7-Anilinoindole Analogs

The target compound incorporates a fluorine atom at the 2-position of the aniline ring (2-fluoro-4-formylphenyl group). In medicinal chemistry, strategic fluorine substitution on aromatic rings is a well-validated approach to block CYP450-mediated oxidative metabolism at the substituted position and to modulate the pKa of adjacent functional groups [1]. The 2-fluoro substitution ortho to the aniline NH creates a steric and electronic environment that can slow N-dealkylation or ring hydroxylation relative to non-fluorinated 7-anilinoindole analogs. While no direct metabolic stability data exist for this specific compound, the broader class-level evidence for ortho-fluorination on aniline rings indicates a general trend of improved metabolic stability [2]. Non-fluorinated 7-anilinoindole-3-carbaldehyde analogs (where available) lack this protective feature.

Metabolic Stability Fluorine Substitution CYP450 Metabolism

Optimal Scientific and Industrial Application Scenarios for 2-tert-Butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential Orthogonal Aldehyde Derivatization

The dual-aldehyde architecture (C-3 carbaldehyde conjugated to the indole and 4-formyl on the electron-deficient 2-fluoroaniline ring) enables two sequential, chemically orthogonal derivatization steps from a single starting material. The C-3 aldehyde, being conjugated to the electron-rich indole π-system, is expected to be more reactive toward nucleophilic additions (e.g., hydrazone or thiosemicarbazone formation) compared to the 4-formyl group on the electron-deficient 2-fluoroaniline ring. This differential reactivity profile supports a strategy of first-stage derivatization at C-3 followed by second-stage modification at the 4-formyl position, enabling the efficient generation of compound libraries with two independent diversity points . This application is not feasible with mono-aldehyde indole-3-carbaldehydes such as 2-tert-butyl-1H-indole-3-carbaldehyde (CAS 29957-81-1) [1].

Kinase Inhibitor Lead Discovery Leveraging 7-Aminoindole Scaffold with Reduced hERG Liability Risk

The 7-position anilino substitution pattern of the target compound is structurally cognate to the 7-aminoindole motif identified in Novartis Syk inhibitor research, where it conferred good kinase selectivity and eliminated hERG channel inhibition (compounds 3b, 10c) . For kinase inhibitor discovery programs—particularly those targeting Syk, other non-receptor tyrosine kinases, or kinases where hERG liability is a known class issue—the target compound offers a starting scaffold with a structural feature associated with cardiac safety differentiation. This rationale is absent for simpler 2-alkylindole-3-carbaldehydes lacking a 7-amino substituent, which have no documented association with hERG-sparing kinase inhibition.

Chemical Biology Probe Development Requiring Metabolic Stability Features

When the research objective involves cellular or in vivo target engagement studies that demand compounds with reduced metabolic clearance, the 2-fluoro substitution on the aniline ring of the target compound provides a structural motif associated with enhanced metabolic stability . The ortho-fluorine atom is positioned to block CYP450-mediated oxidative metabolism at that site on the aniline ring, a well-precedented medicinal chemistry strategy [1]. In contrast, non-fluorinated 7-anilinoindole analogs leave this metabolic soft spot unprotected, potentially leading to faster clearance and shorter effective half-lives in cellular or in vivo settings.

Regulated Pharmaceutical R&D Requiring ISO-Certified Quality Documentation

For research programs operating under GLP-adjacent quality standards or preparing for regulatory submissions, the target compound's ISO-certified quality system and NLT 98% purity specification provide a documented quality assurance framework that generic research-grade indole-3-carbaldehydes from non-ISO-certified suppliers may lack. This is particularly relevant for impurity profiling, batch-to-batch reproducibility documentation, and audit trail requirements in pharmaceutical development environments. Simpler analogs like 2-tert-butyl-1H-indole-3-carbaldehyde (CAS 29957-81-1) are available from multiple vendors but often without equivalent quality documentation [2].

Quote Request

Request a Quote for 2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.